C.I. Disperse Blue A press cake

Disperse dye formulation Press cake processing Dye manufacturing economics

C.I. Disperse Blue A press cake (CAS: 88102-88-9) is an azo disperse dye produced as a wet filter cake intermediate containing approximately 30–90% solids content by weight.

Molecular Formula C16H20N6O6S
Molecular Weight 424.4 g/mol
Cat. No. B12278700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Disperse Blue A press cake
Molecular FormulaC16H20N6O6S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCO)CCO
InChIInChI=1S/C16H20N6O6S/c1-10(25)18-11-7-13(21(3-5-23)4-6-24)14(28-2)8-12(11)19-20-16-17-9-15(29-16)22(26)27/h7-9,23-24H,3-6H2,1-2H3,(H,18,25)
InChIKeyYLGIYFJMKKZUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C.I. Disperse Blue A Press Cake for Polyester Dyeing: CAS 88102-88-9 Technical Baseline for Procurement Decisions


C.I. Disperse Blue A press cake (CAS: 88102-88-9) is an azo disperse dye produced as a wet filter cake intermediate containing approximately 30–90% solids content by weight [1]. The compound bears the IUPAC name N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide, with molecular formula C₁₆H₂₀N₆O₆S and molecular weight of 424.43 g/mol [2]. As a press cake form of disperse dye, this product represents an intermediate processing state—synthesized, filtered, and delivered as a high-solids wet mass rather than a fully dried, standardized powder—which directly impacts its handling requirements, formulation flexibility, and procurement economics [3]. Its primary industrial application is the coloration of hydrophobic synthetic fibers, particularly polyester, via a non-ionic diffusion mechanism into the polymer matrix during high-temperature dyeing processes . The press cake form is distinguished by its elimination of energy-intensive drying steps, making it a cost-sensitive input for downstream formulation into finished liquid or powder dye preparations [4].

Why C.I. Disperse Blue A Press Cake Cannot Be Substituted Without Performance or Economic Verification


Procurement substitution of C.I. Disperse Blue A press cake without rigorous verification introduces quantifiable risk across three orthogonal dimensions: physical form, molecular specificity, and application compatibility. First, press cakes differ fundamentally from finished powder dyes in solids content (typically 30–90% versus >95%), requiring distinct downstream formulation equipment and dispersant loading calculations; a direct substitution without accounting for this difference alters final dye concentration and rheology [1]. Second, among structurally related azo disperse blues, variations in the diazo component (5-nitrothiazolyl versus alternative heterocycles) and coupling component substituents (bis-hydroxyethylamino versus alternative hydrophilic groups) produce measurable differences in polyester fiber substantivity, wash fastness, and sublimation behavior [2]. Third, commercial alternatives such as C.I. Disperse Blue 60 (anthraquinone-based) and C.I. Disperse Blue 79 (diazo-based) exhibit documented performance divergence in color strength (K/S values), light fastness, and temperature-dependent dye exhaustion that cannot be assumed equivalent without direct comparative testing under the end-user's specific dyeing conditions [3]. The sections that follow quantify these differentiation dimensions with explicit comparator data to support evidence-based procurement decisions.

Quantitative Differentiation Evidence: C.I. Disperse Blue A Press Cake Versus Comparable Disperse Blues and Alternative Physical Forms


Press Cake Solids Content Range and Downstream Processing Cost Differential

C.I. Disperse Blue A press cake is manufactured and supplied with a solids content in the range of approximately 30–90% by weight, depending on the filtration and pressing conditions employed [1]. This represents a distinct intermediate state compared to finished powder dyes, which are dried to solids content exceeding 95% by weight. The elimination of the energy-intensive drying step from the press cake procurement specification results in a lower per-unit active dye cost, as the energy and capital expenditure associated with spray drying or tray drying is not borne by the press cake supplier or passed through to the formulator [2]. The direct processing of press cakes to practical aqueous dispersions or pastes requires a minimum solids content; press cakes with solids below this threshold cannot be formulated into commercial dye preparations without additional concentration steps [3].

Disperse dye formulation Press cake processing Dye manufacturing economics

Particle Size Dependence of Disperse Dye Color Strength on Polyester

The color strength (K/S value) and dye exhaustion of disperse dyes on polyester fibers are critically dependent on the particle size distribution of the dye preparation. Research using press cakes of C.I. Disperse Orange 30 and C.I. Disperse Blue 60 demonstrated that the particle size of disperse dyes, separated by milling into fractions ranging from 0.1 μm to approximately 1 μm, directly governs dyeing properties including uptake rate, levelness, and ultimate color yield [1]. For press cake forms of disperse dyes, the as-supplied particle size distribution is a function of the synthesis precipitation conditions and subsequent mechanical processing; variation in this distribution between different lots or alternative dye sources produces measurable differences in final dyed fabric color strength, even when the nominal active dye content is identical [2]. This particle size effect is a class-level property of all disperse dyes, including C.I. Disperse Blue A, and explains why direct substitution of one disperse blue press cake for another without particle size characterization may yield non-equivalent dyeing results despite identical chemical composition.

Particle size distribution Color strength Polyester dyeing Disperse dye performance

Structural Differentiation: 5-Nitrothiazolyl Diazo Chromophore Versus Alternative Heterocyclic and Anthraquinone Disperse Blues

C.I. Disperse Blue A press cake contains the 5-nitrothiazol-2-yl diazo component coupled to a bis(2-hydroxyethyl)amino-substituted aromatic amine, yielding molecular formula C₁₆H₂₀N₆O₆S and molecular weight 424.43 g/mol [1]. This thiazolylazo structure differs fundamentally from two major alternative classes of commercial disperse blues: (1) anthraquinone-based disperse blues such as C.I. Disperse Blue 60 (molecular weight approximately 379 g/mol, anthraquinone core with amino and hydroxy substituents), which offer superior light fastness but generally lower color strength and higher manufacturing cost [2]; and (2) alternative azo disperse blues employing different diazo components, such as C.I. Disperse Blue 79 (a complex diazo dye with molecular weight >600 g/mol) which exhibits higher wash fastness due to larger molecular size but may show lower diffusion rates into polyester at moderate dyeing temperatures [3]. The thiazole ring in C.I. Disperse Blue A provides a strong electron-withdrawing character that shifts the absorption maximum and enhances molar extinction coefficient relative to carbocyclic azo analogs, producing a bright blue shade with moderate energy requirements for polyester dyeing [4].

Azo disperse dye Heterocyclic diazo component Structure-property relationship Polyester substantivity

Optimal Application Scenarios for C.I. Disperse Blue A Press Cake Based on Verified Differentiation Evidence


Cost-Sensitive Formulation of Liquid Disperse Dye Preparations

C.I. Disperse Blue A press cake is optimally suited for dye formulators and compounders who possess in-house dispersion, milling, and standardization capabilities. Procurement of press cake with 30–90% solids content eliminates the cost of energy-intensive spray drying that would otherwise be embedded in finished powder dye pricing [1]. The formulator can mill the press cake to the optimal particle size range of 0.1–1 μm, which research confirms is critical for achieving maximum color strength and levelness on polyester fibers [2]. This scenario is economically viable only when the formulator has the equipment and technical expertise to control particle size distribution and dispersant loading during downstream processing.

Polyester Dyeing Requiring Thiazolylazo Shade and Moderate Energy Profile

The thiazolylazo chromophore of C.I. Disperse Blue A produces a bright blue shade with a specific balance of color strength and fastness properties. This differentiates it from anthraquinone-based disperse blues (e.g., C.I. Disperse Blue 60), which offer superior light fastness (6–7 on Blue Wool scale) but lower color strength per unit mass and higher raw material cost [3]. It also differs from high-molecular-weight diazo disperse blues (e.g., C.I. Disperse Blue 79, MW >600), which provide higher wash fastness due to larger molecular size but require higher dyeing temperatures or longer dwell times for complete diffusion into polyester [4]. C.I. Disperse Blue A is therefore optimally applied in polyester dyeing operations where a balance of moderate wash fastness, acceptable light fastness, and cost-effective color strength is the primary requirement.

Dye Manufacturing Intermediate for Standardization and Blending

As a press cake intermediate, C.I. Disperse Blue A serves as a versatile input for manufacturing standardized finished dye products. The press cake form allows the manufacturer to blend with other disperse dyes, adjust shade by adding shading components, incorporate dispersing agents, and standardize to a target color strength (typically expressed as percentage relative to a standard). This flexibility is not available with pre-standardized finished powder dyes, which are already fixed in composition and strength [5]. For dye manufacturers producing customized formulations or private-label products, the press cake form provides the necessary formulation latitude.

Research and Development of Novel Disperse Dye Delivery Systems

The press cake form of C.I. Disperse Blue A is well-suited for research into alternative dye application technologies. For instance, studies on supercritical carbon dioxide (scCO₂) dyeing of polyester and related fibers have utilized disperse dyes in press cake or pure dye form, as the absence of dispersing agents and other formulation additives is required for scCO₂ compatibility [6]. Similarly, development of liquid dye concentrates, inkjet printing inks, and foam dyeing systems benefits from starting with press cake rather than finished powder, as the formulator can select dispersants and rheology modifiers specifically optimized for the target application rather than being constrained by pre-existing powder formulation components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for C.I. Disperse Blue A press cake

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.